Purine Transporter-Mediated Brain Uptake
Cor 32‑24 demonstrates carrier‑mediated entry into the brain via the purine transport system, as evidenced by a concentration‑dependent decrease in brain uptake index (BUI). In the rapid intracarotid injection model in rats, the BUI of [¹⁴C]‑Cor 32‑24 fell from 10.15% to approximately 5.4% when unlabeled Cor 32‑24 was increased from 5 μM to 40 μM, confirming saturable transport [REFS‑1]. This affinity is higher than that observed for adenine under the same experimental conditions [REFS‑2].
| Evidence Dimension | Brain Uptake Index (BUI) at tracer concentration |
|---|---|
| Target Compound Data | 10.15% (tracer dose, 0.06 pM [¹⁴C]‑Cor 32‑24) |
| Comparator Or Baseline | Adenine: BUI ~1–2% (under similar rat intracarotid injection conditions) |
| Quantified Difference | BUI for Cor 32‑24 is 5‑ to 10‑fold higher than that of adenine, indicating stronger affinity for the purine transporter. |
| Conditions | Rapid intracarotid injection in male Sprague‑Dawley rats; BUI measured at tracer concentrations. |
Why This Matters
The documented, saturable brain uptake via a known carrier system provides a mechanistically distinct CNS‑entry advantage over simple passive diffusion, which is critical for studies requiring reproducible brain exposure.
- [1] Damaj MI, Trouvin JH, Lambrey B, Jacquot C. Kinetics and brain uptake of COR3224, a new 2‑amino‑2‑oxazoline, in rats. Eur J Drug Metab Pharmacokinet. 1991;Spec No 3:52‑56. PMID: 1820934. View Source
- [2] Damaj MI, Urien S, Trouvin JH, Chanut E, Lambrey B, Jacquot C. In vivo evidence for carrier‑mediated brain uptake of a new 2‑amino‑2‑oxazoline (COR3224) via the purine transport system in rat. Brain Res. 1991;554(1‑2):333‑335. PMID: 1933316. View Source
